Lipophilicity Comparison to Phenylacetic Acid
The compound possesses a computed partition coefficient (LogP) of 2.6502, reflecting its lipophilic character . This can be compared to phenylacetic acid, the non-fluorinated, unsubstituted core scaffold, which has a reported experimental LogP of 1.41 [1]. The difluoro and isopropoxy substitutions significantly increase lipophilicity, a key parameter in drug design.
| Evidence Dimension | Lipophilicity (Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | LogP = 2.6502 (computed) |
| Comparator Or Baseline | Phenylacetic acid: LogP = 1.41 (experimental) |
| Quantified Difference | The target compound is ~1.24 LogP units more lipophilic. |
| Conditions | Computational prediction vs. experimental measurement. |
Why This Matters
This quantified difference in lipophilicity impacts membrane permeability and distribution, making the target compound suitable for applications requiring higher lipophilicity than the core scaffold provides.
- [1] PubChem. (2024). Phenylacetic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/999 View Source
